N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
This compound features a sulfamoylphenyl core linked to a 3,4-dimethylisoxazole moiety and an acetamide group substituted with a 4-isopropylphenoxy chain. Its molecular formula is C₂₃H₂₆N₄O₅S (Mol. Wt. 486.55 g/mol), as inferred from .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-14(2)17-5-9-19(10-6-17)29-13-21(26)23-18-7-11-20(12-8-18)31(27,28)25-22-15(3)16(4)24-30-22/h5-12,14,25H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSAMDYKTGGOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with phenoxyacetamide: The final step involves the coupling of the intermediate with phenoxyacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring and phenoxyacetamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide-Acetamide Hybrids
Several compounds share the sulfonamide-acetamide pharmacophore but differ in substituents, influencing their biological and physicochemical properties:
Key Observations :
- Substituent Impact : Replacement of the isoxazole with a triazole (e.g., ) reduces molecular weight but may alter target selectivity.
- Bioactivity : Compounds with dichlorophenyl or dimethylphenyl groups () exhibit urease inhibition, suggesting the target compound could share similar enzymatic targets.
Comparison with TRPA1 Inhibitors
Compounds like HC-030031 (IC₅₀: 4–10 µM) and CHEM-5861528 block TRPA1 channels, featuring acetamide cores with bulky aryl groups.
Therapeutic Potential vs. Calcium Channel Stabilizers
Suvecaltamide (), a Cav channel stabilizer, shares the 4-isopropylphenyl motif but includes a trifluoroethoxy-pyridine group. The target compound’s sulfonamide-isoxazole system may favor enzyme inhibition over ion channel modulation, highlighting divergent therapeutic applications .
Physicochemical Properties
- Melting Points: Urease inhibitors () exhibit higher melting points (165–248°C) due to rigid aromatic systems, whereas the target compound’s flexible isopropylphenoxy chain may lower its melting point.
- Solubility : The isopropyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) compared to polar triazole derivatives (e.g., ).
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 479.5 g/mol. The compound features a sulfamoyl group attached to a phenyl ring and an oxazole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 479.5 g/mol |
| LogP | - |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of sulfamoyl compounds have demonstrated effectiveness against various Gram-positive bacteria and fungi. In qualitative assays, certain derivatives showed significant inhibition zones against strains such as Staphylococcus aureus and Candida albicans .
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial properties of related compounds using agar diffusion methods. The results showed that:
| Compound | Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Bacillus subtilis | 10 |
| Compound C | Candida albicans | 8 |
These findings suggest that modifications in the chemical structure can enhance or reduce biological activity.
Antibiofilm Activity
The antibiofilm activity of related compounds has also been investigated. Compounds similar to this compound exhibited moderate antibiofilm effects against biofilms formed by Enterococcus faecium and Staphylococcus aureus. The minimum biofilm eradication concentration (MBEC) was reported at 125 µg/mL for some derivatives .
Toxicity Assessment
In addition to antimicrobial efficacy, toxicity is a crucial factor in evaluating the safety of new compounds. Studies have shown that while some derivatives exhibit moderate toxicity in certain assays (e.g., Daphnia magna), others were found to be non-toxic at comparable concentrations . This highlights the importance of structure-activity relationships in predicting safety profiles.
Pharmacokinetics and Molecular Docking Studies
Pharmacokinetic assessments using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Molecular docking studies indicated potential interactions with biological targets such as enzymes involved in metabolic pathways . These studies suggest that the compound may have favorable pharmacokinetic properties conducive to therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
